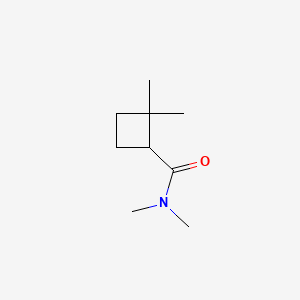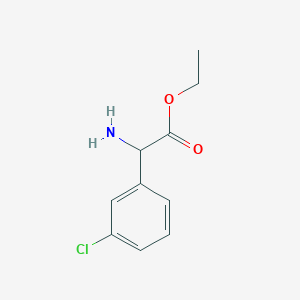
N,N,2,2-tetramethylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,2-tetramethylcyclobutane-1-carboxamide: is an organic compound belonging to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and two methyl groups attached to the second carbon atom of the cyclobutane ring. The carboxamide group is attached to the first carbon atom of the cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,2-tetramethylcyclobutane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ammonia or an amine under appropriate conditions to form the desired carboxamide. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,2,2-tetramethylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
N,N,2,2-tetramethylcyclobutane-1-carboxamide has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N,2,2-tetramethylcyclobutane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The carboxamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclobutane ring structure may also contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
2,2,4,4-tetramethylcyclobutane-1,3-diol: This compound has a similar cyclobutane ring structure but with hydroxyl groups instead of a carboxamide group.
2,2,3,3-tetramethylbutane: This compound is a hydrocarbon with a similar level of branching but lacks the cyclobutane ring and carboxamide group.
Uniqueness: N,N,2,2-tetramethylcyclobutane-1-carboxamide is unique due to the presence of both the cyclobutane ring and the carboxamide group, which confer specific chemical and physical properties
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
N,N,2,2-tetramethylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-9(2)6-5-7(9)8(11)10(3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
HEDWBEUSRXDVBM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1C(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)

![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)


![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)


![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)

![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)


